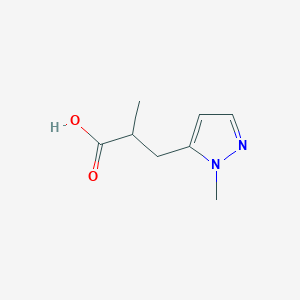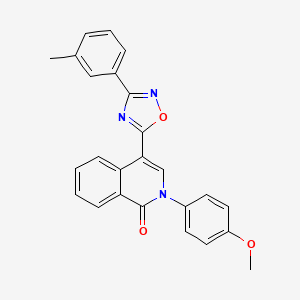
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, commonly known as MTIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Thermo-Physical Properties and Solvent Interactions
One study systematically characterized the thermo-physical properties of 1,3,4-oxadiazole derivatives, including compounds similar to the one , in solvents like chloroform and N,N-dimethylformamide. The research investigated parameters such as density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This study provides foundational knowledge on how structural modifications of such compounds influence their physical and chemical behaviors in different solvent environments (Godhani et al., 2013).
Antimicrobial Activity
Another area of research involved the synthesis and biological evaluation of novel derivatives for their antibacterial and antifungal activities. A study synthesized a series of derivatives and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. This highlights the potential of such compounds in the development of new antimicrobial agents (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Applications
Research has also explored the electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives, which include structures similar to the chemical . These studies focus on their application in organic light-emitting diodes (OLEDs) and the pursuit of achieving "pure" white light emission, indicating the potential for advanced materials in lighting and display technologies (Nagarajan et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. Studies have shown that these compounds can provide a high degree of protection, making them valuable in the development of new materials for protecting metals against corrosion (Errahmany et al., 2020).
Anticancer Activity
Finally, the anticancer activity of derivatives has been examined, with studies focusing on the synthesis, characterization, and evaluation against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, presenting a potential pathway for the development of new anticancer drugs (Yakantham et al., 2019).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-6-5-7-17(14-16)23-26-24(31-27-23)22-15-28(18-10-12-19(30-2)13-11-18)25(29)21-9-4-3-8-20(21)22/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQBKCCNACVMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2417988.png)
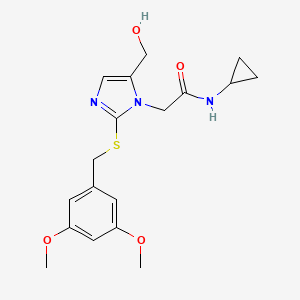
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)
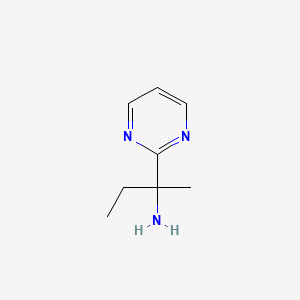

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
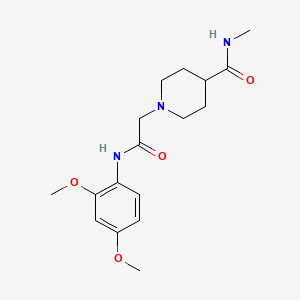
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
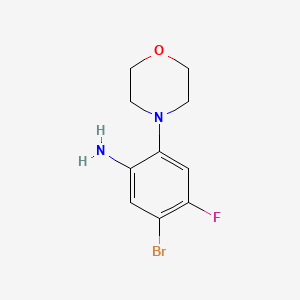
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
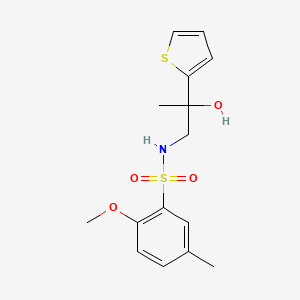
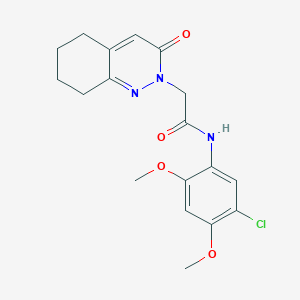
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
